molecular formula C23H22ClN3O3S B4630025 N-[3-[(3-chloro-4-methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]thiophene-2-carboxamide

N-[3-[(3-chloro-4-methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]thiophene-2-carboxamide

Cat. No.: B4630025
M. Wt: 456.0 g/mol
InChI Key: KWZHSRGJZJDHSH-UHFFFAOYSA-N
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Description

N-[3-[(3-chloro-4-methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]thiophene-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiophene ring, a morpholine ring, and a chlorinated phenyl group.

Scientific Research Applications

N-[3-[(3-chloro-4-methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(3-chloro-4-methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]thiophene-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:

    Formation of the Chlorinated Phenyl Intermediate: The initial step involves the chlorination of 4-methylphenylamine to form 3-chloro-4-methylphenylamine.

    Carbamoylation: The chlorinated phenylamine is then reacted with an appropriate isocyanate to form the carbamoyl intermediate.

    Morpholine Ring Introduction: The carbamoyl intermediate is then reacted with morpholine to introduce the morpholine ring.

    Thiophene Ring Formation: Finally, the thiophene-2-carboxylic acid is coupled with the morpholine-containing intermediate under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-[(3-chloro-4-methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorinated phenyl ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of N-[3-[(3-chloro-4-methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to and inhibit the activity of specific proteins involved in cell signaling pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(methylthio)phenyl N-(3-chloro-4-methylphenyl)carbamate
  • 3-chloro-N-(4-methoxyphenyl)propanamide
  • 4-(N-(3-chloro-4-methylphenyl)carbamoyl)morpholine

Uniqueness

N-[3-[(3-chloro-4-methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]thiophene-2-carboxamide is unique due to its combination of a thiophene ring, a morpholine ring, and a chlorinated phenyl group. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

N-[3-[(3-chloro-4-methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O3S/c1-15-4-5-17(14-19(15)24)25-22(28)18-13-16(26-23(29)21-3-2-12-31-21)6-7-20(18)27-8-10-30-11-9-27/h2-7,12-14H,8-11H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZHSRGJZJDHSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=CS3)N4CCOCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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